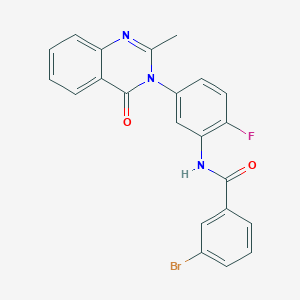

3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.

Bromination and Fluorination:

Amidation: The final step involves the coupling of the quinazolinone derivative with a suitable benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

化学反応の分析

Amide Bond Transformations

The benzamide group participates in:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and aniline derivatives.

-

Nucleophilic Substitution : The bromine atom at the 3-position undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl systems.

Quinazolinone Ring Modifications

-

Oxidation : The 4-oxo group can be reduced to a hydroxyl group using NaBH₄, altering hydrogen-bonding capabilities .

-

Alkylation : The N3 position reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity.

Biological Interaction-Driven Reactivity

The compound’s structure enables target-specific interactions:

-

Microtubule Binding : The quinazolinone core inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis .

-

Enzyme Inhibition : Bromine and fluorine substituents enhance π-stacking and halogen bonding with kinases (e.g., EGFR-TK, IC₅₀ = 13.40 nM) .

| Biological Target | Interaction Mechanism | Structural Determinants |

|---|---|---|

| Tubulin | Competitive inhibition | 2-methyl group, 4-oxo moiety |

| VEGFR-2 | Hydrogen bonding with Asn923 | Fluorine at 2-phenyl position |

Side Reactions and By-Product Formation

-

Cyclization By-Products : Competing pathways during quinazolinone synthesis yield regioisomers (e.g., 6d′ and 6e′ in analogous systems) .

-

Oxidative Degradation : Prolonged exposure to air generates quinazoline N-oxide derivatives, detectable via HPLC-MS.

This compound’s reactivity profile underscores its utility as a scaffold for developing targeted therapies. Optimizing reaction conditions and leveraging its halogen substituents enable precise modifications for enhanced bioactivity and pharmacokinetics.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its anticancer , anti-inflammatory , and antimicrobial properties. Quinazolinone derivatives are known for their diverse biological activities, making them promising candidates for drug development. Research indicates that the presence of the quinazolinone core allows for interaction with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition of their activity .

Enzyme Inhibition and Receptor Modulation

Studies have shown that compounds with a similar structure can act as enzyme inhibitors or receptor modulators . The mechanism of action typically involves binding to active sites of enzymes, disrupting cellular pathways, and yielding therapeutic effects against various diseases . For instance, quinazolinones have been linked to inhibition of kinases involved in cancer progression.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial activity against a range of pathogens. In particular, studies have demonstrated that modifications in the structure can enhance antibacterial and antifungal properties, suggesting that 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide may also possess such activity .

Case Study 1: Antimicrobial Properties

A study evaluated several quinazolinone derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain structural modifications led to enhanced activity, indicating the potential for developing new antimicrobial agents based on similar frameworks .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of quinazolinone derivatives. The study demonstrated that specific compounds exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Such findings underline the importance of further exploring this compound in cancer therapeutics .

Comparative Data Table

The following table summarizes key characteristics and applications of related quinazolinone derivatives:

| Compound Name | Structure Features | Unique Aspects | Notable Applications |

|---|---|---|---|

| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-One | Contains bromo and methyl groups | Exhibits antimicrobial and anti-inflammatory properties | Potential drug candidates for infections |

| 3-Amino-6-Hydroxy-2-Methylquinazolin-4(3H)-One | Hydroxy and amino groups present | Known for diverse biological activities | Explored for anti-cancer effects |

| 5-Chloro-N-(2-Fluoro-5-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)-2-Methoxybenzamide | Chloro group addition | Shows different reactivity patterns due to chlorine | Investigated for enzyme inhibition |

作用機序

The mechanism of action of 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various cellular pathways, leading to the compound’s biological effects.

類似化合物との比較

Similar Compounds

4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

Benzamide derivatives: Compounds with a benzamide moiety also show comparable properties.

Uniqueness

What sets 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide apart is the specific combination of bromine, fluorine, and the quinazolinone core, which may confer unique binding properties and biological activities compared to other similar compounds.

生物活性

3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound belonging to the quinazolinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15BrFN3O2, with a molecular weight of approximately 452.3 g/mol. The compound features a bromine atom, a fluorine atom, and a quinazolinone moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known for its capacity to inhibit enzyme activity by binding to active sites, disrupting various cellular pathways involved in disease processes.

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (breast cancer) | 0.096 | |

| 2-f4-[...]-quinazolin-4-one derivatives | Various cancers | 10 nM |

These findings suggest that the introduction of halogen substituents in the structure may enhance anticancer activity by improving binding affinity to target proteins.

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. A study demonstrated that certain quinazoline compounds exhibit direct antiviral mechanisms against enteroviruses by stabilizing viral capsids and inhibiting uncoating processes. Although specific data on this compound is limited, the structural similarities with known antiviral agents suggest potential efficacy against viral infections .

Enzyme Inhibition

Research indicates that compounds containing the quinazolinone structure can act as effective inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of carbonic anhydrase and other key enzymes related to cancer progression .

Case Studies and Research Findings

- In Vitro Studies : A study involving synthesized quinazoline derivatives found that they exhibited selective cytotoxicity against human cancer cell lines such as MCF7 and A549, indicating their potential as anticancer agents .

- Molecular Docking Studies : Computational studies have revealed that quinazoline derivatives can effectively bind to the active sites of various targets, enhancing their biological activities .

- Comparative Analysis : An analysis comparing different halogenated quinazolines found that brominated compounds often exhibited superior potency against specific targets compared to their chlorinated counterparts .

特性

IUPAC Name |

3-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAYFTVGAPSZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。